(E)-2-Cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide
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Description
(E)-2-Cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H22FN3O2 and its molecular weight is 367.424. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic compounds leveraging the key intermediates derived from cyanoacetamide derivatives has been a significant area of research. These compounds are synthesized to incorporate various moieties, aiming to explore their potential antimicrobial, antitumor, and other biological activities. For example, Bondock et al. (2008) detailed the synthesis of new coumarin, pyridine, pyrrole, thiazole, and other heterocycles starting from 2-cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide, demonstrating their antimicrobial potential (Bondock, Rabie, Etman, & Fadda, 2008).
Antimicrobial Activity
The antimicrobial activity of synthesized heterocyclic compounds, incorporating the core structure of interest, has been explored. These studies aim to evaluate the potential of these compounds as antimicrobial agents against various pathogens. The exploration of antimicrobial activity is crucial for identifying new therapeutic agents in combating microbial resistance.
Antitumor Activity
Research has also focused on assessing the antitumor activity of novel synthesized compounds. Studies like the one conducted by Fahim et al. (2019) explore the synthesis of novel pyrimidiopyrazole derivatives and their in vitro antitumor activity against specific cancer cell lines, indicating a potential pathway for developing new cancer therapeutics (Fahim, Elshikh, & Darwish, 2019).
Molecular Docking and Computational Studies
Molecular docking and computational studies are integral to understanding the interaction mechanisms of synthesized compounds with biological targets. These studies provide insights into the binding affinities, interaction modes, and potential biological activities of the compounds, guiding further modifications to enhance their efficacy and specificity.
Non-Linear Optical (NLO) Properties
The investigation of non-linear optical properties of synthesized compounds, as explored by Jayarajan et al. (2019), adds another dimension to the scientific applications of these molecules. Such studies are essential for the development of materials with potential applications in optoelectronics and photonics (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Properties
IUPAC Name |
(E)-2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-14-10-16(15(2)25(14)13-18-6-5-9-27-18)11-17(12-23)21(26)24-20-8-4-3-7-19(20)22/h3-4,7-8,10-11,18H,5-6,9,13H2,1-2H3,(H,24,26)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEQIBVDTCYRBA-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2CCCO2)C)C=C(C#N)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CC2CCCO2)C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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